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Compound of Interest

1-[1-(4-
Compound Name:

Fluorophenyl)propylipiperazine
CAS No.: 516447-25-9

Cat. No.: B2941247

Get Quote

Introduction & Chemical Context

1-[1-(4-Fluorophenyl)propyl]piperazine is a structural analog of the psychoactive piperazine
pFPP (1-(4-fluorophenyl)piperazine). Unlike pFPP, where the piperazine is directly bound to the
aromatic ring, this molecule features a chiral propyl linker at the benzylic position. This
structural modification introduces a stereocenter and alters the metabolic stability and receptor
binding profile compared to its parent class.

This guide addresses the three critical analytical challenges posed by this molecule:
« Differentiation: Distinguishing the N-alkylated isomer from the ring-substituted isomers.

o Stereochemistry: The benzylic carbon (C1 of the propyl chain) is chiral, the compound exists
as an enantiomeric pair (

).

o Fluorine Quantification: Leveraging the
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F nucleus for high-specificity quantitation.

Physicochemical Profile

Property Value Notes
Formula
Molecular Weight 222.30 g/mol Monoisotopic Mass: 222.1532
CAS Number 516447-25-9

Secondary amine is highly
pKa (Calc) ~9.1 (N4), ~4.5 (N1) )

basic.

Moderately lipophilic; suitable
LogP (Calc) 24-28

for RP-HPLC.

Analytical Strategy

To ensure unambiguous identification, a multi-modal approach is required. The following
workflow integrates Mass Spectrometry for molecular formula, NMR for connectivity, and Chiral
HPLC for enantiomeric purity.
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Figure 1: Integrated analytical workflow for full characterization.

Protocol 1: High-Resolution Mass Spectrometry
(HRMS)

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b2941247/docs?utm_src=pdf-body-img#application-note-analytical-characterization-of-1-1-4-fluorophenyl-propyl-piperazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2941247?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Objective: Confirm elemental composition and elucidate structure via fragmentation patterns.

Method Parameters

e Instrument: Q-TOF or Orbitrap MS coupled with UPLC.

« lonization: Electrospray lonization (ESI), Positive Mode (+).

e Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 um).
» Mobile Phase A: Water + 0.1% Formic Acid.[1]

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

e Gradient: 5% B to 95% B over 5 minutes.

Fragmentation Logic (MS/MS)

The fragmentation is dominated by benzylic cleavage. The bond between the benzylic carbon
and the piperazine nitrogen is the weakest link under Collision Induced Dissociation (CID).

e Precursor:

e Primary Fragment (Base Peak): Cleavage of the piperazine ring yields the 4-fluorophenyl-
propyl carbocation.

o m/z ~137.07 (COH10F+)

e Secondary Fragment: Loss of the propyl chain from the carbocation or internal piperazine
fragmentation.

o m/z ~109.04 (Fluorotropylium ion, C7TH6F+)

o m/z ~85.08 (Piperazine ring fragment, CAH9N2+)
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Figure 2: Proposed MS/MS fragmentation pathway.
Protocol 2: Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural proof.

F NMR is critical for purity assessment as it eliminates interference from non-fluorinated
impurities.

Sample Preparation
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e Solvent:

(Chloroform-d) is preferred for resolution.
is an alternative if the salt form (dihydrochloride) is used.

e Concentration: 10-15 mg in 600 pL solvent.

Spectral Assignments ()

Shift (
Nucleus Multiplicity Integral Assignment
ppm)
= -115.5 Multiplet 1F Ar-F (Diagnostic)
H 6.95 - 7.05 Multiplet 2H Ar-H (Ortho to F)
H 7.20-7.30 Multiplet 2H Ar-H (Meta to F)
) Benzylic CH
H 3.25 dd / triplet 1H ]
(Chiral Center)
Piperazine Ring (
H 2.30-2.90 Broad m 8H
x 4)
’ 1.60 - 1.80 Multiplet 2H Propyl
0.85 Tri Propyl
H . riplet 3H

Critical Note: The benzylic proton signal (

3.25) confirms the N-alkylation. If the piperazine were attached directly to the ring (as in pFPP),
this signal would be absent, and the propyl group would appear as a separate alkyl chain on
the ring or nitrogen.

Protocol 3: Chiral HPLC Separation
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Objective: Since the molecule has a chiral center at the benzylic position, "purity” must include
enantiomeric excess (ee). Standard C18 columns cannot separate these enantiomers.

Methodology

e Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
e Dimensions: 250 mm x 4.6 mm, 5 pum.
e Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

o Note: Diethylamine (DEA) is mandatory to suppress the ionization of the basic piperazine
nitrogens and prevent peak tailing.

e Flow Rate: 1.0 mL/min.
o Detection: UV at 265 nm (absorption max of fluorobenzene moiety).
o Expected Result: Baseline separation of enantiomers (

and
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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